molecular formula C9H4Cl2FNO2 B1359708 Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate CAS No. 220035-64-3

Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate

Cat. No. B1359708
M. Wt: 248.03 g/mol
InChI Key: NRQCWSMITZPBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate” is a chemical compound with the molecular formula C9H4Cl2FNO2 . It is a derivative of benzoic acid, specifically a methyl ester, with two chlorine atoms, a cyano group, and a fluorine atom attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of “Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate” consists of a benzene ring with two chlorine atoms, a cyano group, a fluorine atom, and a methyl ester group attached . The average mass of the molecule is 223.029 Da, and the monoisotopic mass is 221.965057 Da .

Scientific Research Applications

1. Synthesis and Potential Antibacterial Agents

Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate has been used in the synthesis of new biologically active molecules, particularly in the creation of thiadiazolotriazinones, which show promise as antibacterial agents. These compounds have demonstrated significant activity in laboratory settings, suggesting potential applications in the development of new antibiotics (Holla, Bhat, & Shetty, 2003).

2. Crystal Structure Analysis

The compound has been the subject of detailed crystal structure analysis. This research provides insights into its molecular structure, including its spatial configuration and intermolecular interactions. Such studies are essential for understanding how the compound interacts at a molecular level, which is critical for applications in chemistry and material science (Wang, Lu, Zheng, & Zheng, 2012).

3. Optimization of Synthesis Methods

Optimization of synthesis routes for derivatives of Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate has been a focus of research. By comparing different synthesis methods, researchers have identified optimal routes that enhance yield and purity, which is crucial for industrial-scale production and subsequent applications (Yin Jian-zhong, 2010).

4. Insecticidal Activities

Studies have also explored the insecticidal potential of compounds derived from Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate. Such research contributes to the development of new insecticides, particularly in the context of agricultural pest control (Shi et al., 2000).

5. Pharmaceutical Intermediates

Its application in the synthesis of pharmaceutical intermediates, particularly for antibiotics like Floxacin, has been documented. This involves the creation of complex molecules essential for the production of active pharmaceutical ingredients (Guo, Yu, & Su, 2020).

6. Antimicrobial Studies

The compound has been used to synthesize oxadiazoles, which have been tested for their antimicrobial properties. This research is significant in the context of rising antibiotic resistance and the need for novel antimicrobial agents (Karthikeyan et al., 2008).

7. Antituberculosis Activity

Research into the antituberculosis activity of derivatives of Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate has shown promising results. These derivatives have been tested against strains of Mycobacterium tuberculosis, contributing to the fight against this challenging infectious disease (Koçyiğit-Kaymakçıoğlu et al., 2009).

8. Synthesis and Larvicidal Activity

The compound has been used in synthesizing novel arylhydrazones, which have shown larvicidal activity against specific mosquito species, indicating potential applications in mosquito control and vector-borne disease prevention (N. P et al., 2021).

properties

IUPAC Name

methyl 2,4-dichloro-3-cyano-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FNO2/c1-15-9(14)4-2-6(12)8(11)5(3-13)7(4)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQCWSMITZPBHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1Cl)C#N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633573
Record name Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate

CAS RN

220035-64-3
Record name Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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